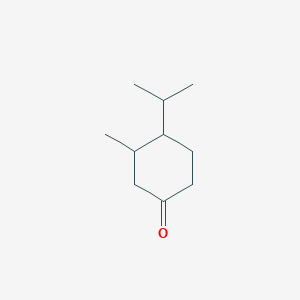
3-Methyl-4-(propan-2-yl)cyclohexan-1-one
Vue d'ensemble
Description
3-Methyl-4-(propan-2-yl)cyclohexan-1-one, also known as 4-isopropyl-3-methylcyclohexanone, is a chemical compound with the CAS Number: 1538-19-8 . It has a molecular weight of 154.25 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 3-Methyl-4-(propan-2-yl)cyclohexan-1-one is 1S/C10H18O/c1-7(2)10-5-4-9(11)6-8(10)3/h7-8,10H,4-6H2,1-3H3 . This indicates that the molecule consists of 10 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
3-Methyl-4-(propan-2-yl)cyclohexan-1-one is a liquid at room temperature . More specific physical and chemical properties were not available in the retrieved data.Applications De Recherche Scientifique
Synthetic Applications and Chemical Properties
- Synthesis and Flavoring Applications : One study details the synthesis of Methyl 3-(2-oxo-cyclohexyl)propionate, which can be converted into octahydro-2H-1-benzopyran-2-one, a compound proven to be an effective tobacco flavoring additive (Zhao Yu, 2010).
- Bifunctional Building Block Synthesis : Another research demonstrated a low-cost and scalable synthesis of a cyclohexanone-related compound, highlighting its potential as a versatile building block in organic synthesis (Qinghong Zha et al., 2021).
Atmospheric Chemistry
- Hydroxyl Radical Production : A study on the gas-phase reactions of ozone with alkenes noted the production of cyclohexanone as a byproduct, underscoring the compound’s relevance in atmospheric chemical processes and potential implications for air quality and climate models (R. Atkinson & S. M. Aschmann, 1993).
Catalysis and Chemical Reactions
- Catalysis and Stereochemistry : Research into the catalytic reduction of substituted cyclohexanones to alcohols reveals insights into the stereoselectivity of these reactions, influenced by the metal catalyst used, which has implications for synthetic chemistry and material science (H. Henbest & Ahmed Zurquiyah, 1974).
Potential Therapeutic Effects
- Parkinson's Disease : A notable study focused on monoterpenoid derivatives structurally related to 3-Methyl-4-(propan-2-yl)cyclohexan-1-one, finding significant potential for treating Parkinson's disease symptoms in animal models. This research suggests the compound’s framework may hold neuroprotective properties, warranting further investigation into its therapeutic applications (O. Ardashov et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
3-methyl-4-propan-2-ylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)10-5-4-9(11)6-8(10)3/h7-8,10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFKCSXNSLCITI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCC1C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(propan-2-yl)cyclohexan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



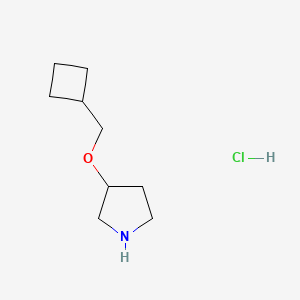
![3-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1452403.png)
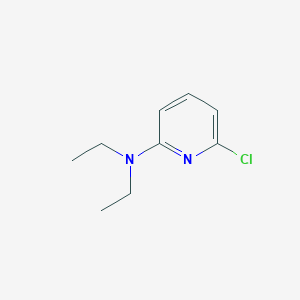
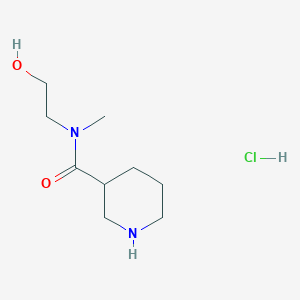
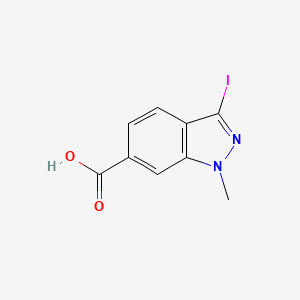
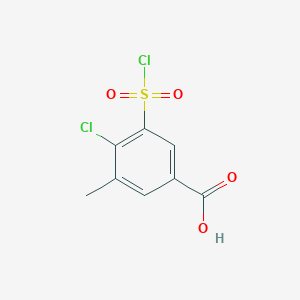
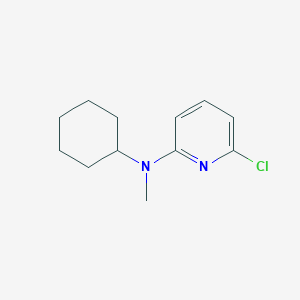

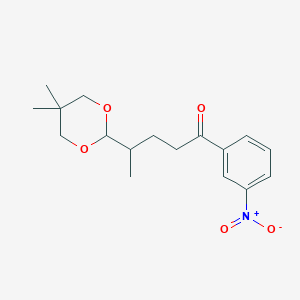
![3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452417.png)
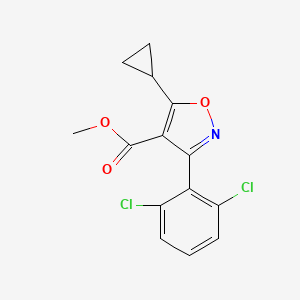
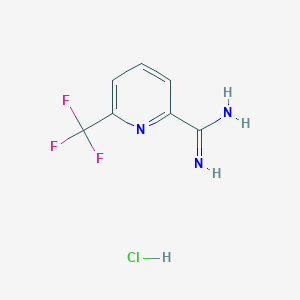

![3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1452425.png)